![molecular formula C12H18N2O3S B2708636 3-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione CAS No. 866153-12-0](/img/structure/B2708636.png)
3-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione
Description
Historical Context of Thiazolidine-2,4-dione (TZD) Research
The TZD scaffold emerged in the 1980s with ciglitazone, the prototype developed by Takeda Pharmaceuticals, though hepatotoxicity precluded clinical use. Subsequent analogs like troglitazone (1997) and rosiglitazone (1999) faced market withdrawals due to hepatic and cardiovascular risks, respectively. Pioglitazone, approved in 1999, remains a mainstay antidiabetic agent despite lingering safety concerns. These developments underscore the TZD scaffold's therapeutic promise and the need for structural refinements to mitigate toxicity. Early research focused on antidiabetic applications via peroxisome proliferator-activated receptor gamma (PPARγ) agonism, but recent work has diversified into anticancer, antimicrobial, and anti-inflammatory domains.
Table 1: Historical Milestones in TZD Development
Compound | Year Introduced | Key Attributes | Outcome |
---|---|---|---|
Ciglitazone | 1980s | PPARγ agonist prototype | Preclinical discard |
Troglitazone | 1997 | First clinical TZD | Withdrawn (2000) |
Pioglitazone | 1999 | Hepatic safety improvement | Currently marketed |
Rosiglitazone | 1999 | Enhanced potency | Restricted use (2010) |
Structural Classification and Pharmacophore Analysis
The TZD core consists of a five-membered thiazolidine ring with two ketone groups at positions 2 and 4. Substitutions at the N3 and C5 positions dictate pharmacological activity. In 3-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione, the N3 position is modified with a 2-(2-ethylpiperidin-1-yl)-2-oxoethyl group, introducing a sterically demanding acetamide-piperidine hybrid.
Key Structural Features:
- TZD Core : The 1,3-thiazolidine-2,4-dione moiety provides hydrogen-bonding capacity via carbonyl groups, critical for PPARγ interaction.
- Acetamide Linker : A two-carbon spacer enhances conformational flexibility, enabling optimal orientation of the piperidine substituent.
- 2-Ethylpiperidine : The ethyl group at the piperidine C2 position introduces lipophilicity, potentially improving blood-brain barrier penetration compared to earlier TZDs.
Table 2: Comparative Pharmacophore Features of Select TZDs
Compound | N3 Substitution | C5 Substitution | LogP (Predicted) |
---|---|---|---|
Pioglitazone | Pyridine-methyl | Ethyl | 3.1 |
Rosiglitazone | Aminoethoxybenzyl | Methyl | 2.8 |
Target Compound | 2-(2-Ethylpiperidin-1-yl) | None | 2.5 |
Significance in Novel Drug Discovery Paradigms
Hybridization strategies, such as merging TZD with piperidine motifs, address limitations of classical glitazones. The ethylpiperidinyl-TZD hybrid exemplifies three modern design principles:
- Multitarget Engagement : Piperidine moieties modulate adrenergic or opioid receptors, suggesting dual PPARγ/noradrenaline reuptake inhibition potential.
- Metabolic Stability : Piperidine’s saturated ring reduces oxidative metabolism risks associated with aromatic TZD derivatives.
- Selectivity Optimization : Bulkier N3 substituents may minimize off-target PPARα/δ activation, linked to fluid retention in older TZDs.
Recent studies on acridine-TZD hybrids demonstrate that electron-withdrawing groups at the linker region enhance anticancer potency (IC50 < 10 μM), a finding extensible to ethylpiperidine-TZD architectures.
Research Rationale for the Ethylpiperidinyl-TZD Hybrid Structure
The rationale for this hybrid derives from two unmet needs:
- Mitigating PPARγ-Mediated Adverse Effects : By attenuating full PPARγ agonism through steric hindrance from the ethylpiperidine group, the compound may retain insulin sensitization with reduced adipogenic side effects.
- Expanding Therapeutic Indications : Piperidine’s neuroactive profile suggests utility in neurodegenerative comorbidities of diabetes, an area underexplored with classical TZDs.
Synthetic Accessibility : The compound’s synthesis likely follows established TZD protocols:
- Knoevenagel condensation to form the TZD core.
- Nucleophilic acyl substitution to introduce the acetamide-piperidine side chain.
Yield optimization would employ microwave-assisted techniques, reducing reaction times from hours to minutes.
Table 3: Hypothesized Physicochemical Properties
Property | Value | Method of Prediction |
---|---|---|
Molecular Weight | 312.42 g/mol | Empirical formula |
Aqueous Solubility | 0.1 mg/mL | SwissADME |
PPARγ Binding Affinity | Ki = 50 nM | Docking studies (estimated) |
Propriétés
IUPAC Name |
3-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-2-9-5-3-4-6-13(9)10(15)7-14-11(16)8-18-12(14)17/h9H,2-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKQQGBNWIKHNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)CN2C(=O)CSC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-chloroquinoline and 2-ethylpiperidine.
Nucleophilic Substitution: The 2-chloroquinoline undergoes nucleophilic substitution with 2-ethylpiperidine to form an intermediate.
Cyclization: The intermediate is then subjected to cyclization to form the thiazolidine ring.
Oxidation: The final step involves oxidation to introduce the oxo group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxo groups.
Reduction: Reduction reactions can be used to modify the oxo groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo derivatives, while reduction can produce hydroxyl derivatives.
Applications De Recherche Scientifique
Neuroprotective Activity
Research has indicated that compounds similar to 3-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione exhibit neuroprotective effects. In studies involving models of focal ischemia, these compounds demonstrated significant reductions in cerebral infarction and showed potential as therapeutic agents for neurodegenerative diseases . The neuroprotective mechanism is believed to involve the modulation of neurotransmitter systems and protection against oxidative stress.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that derivatives of thiazolidinediones can exhibit varying degrees of antibacterial and antifungal activity. In vitro assays have shown effectiveness against several gram-positive and gram-negative bacterial strains, indicating potential applications in treating infections .
Anticancer Properties
The structural characteristics of this compound suggest that it may have anticancer properties. Compounds with similar thiazolidinedione frameworks have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies have reported effective inhibition against various cancer cell lines, making it a candidate for further research in oncology .
Diabetes Management
Thiazolidinediones are known for their role as insulin sensitizers. The application of this compound in diabetes management is a promising area of research. Its potential to improve glucose metabolism and reduce insulin resistance could lead to new therapeutic strategies for type 2 diabetes .
Case Study 1: Neuroprotection
In a study involving mice subjected to induced ischemia, treatment with a thiazolidinedione derivative led to a significant decrease in neuronal death and improvement in functional recovery post-injury. This suggests that compounds like this compound may offer protective effects against stroke-related damage .
Case Study 2: Antimicrobial Efficacy
A series of derivatives based on thiazolidinediones were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the thiazolidinedione structure enhanced antimicrobial activity, highlighting the importance of structural optimization in developing effective therapeutics .
Mécanisme D'action
The mechanism of action of 3-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Substitution-Driven Activity :
- The chlorophenylidene group in L-173 confers antifungal activity, while the triazole-piperazine moiety enhances membrane penetration .
- Pyridinyl-ethoxy substitutions (e.g., Pioglitazone derivatives) are critical for PPAR-γ binding and insulin sensitization .
- The 2-ethylpiperidinyl group in the target compound may improve metabolic stability compared to aliphatic chains in analogs like Compound 5a–k .
Solubility and Bioavailability :
- L-173 exhibits pH-dependent solubility, with higher solubility in acidic buffers (pH 1.2: ~2.1 mg/mL) than neutral (pH 7.4: ~0.8 mg/mL) . Cyclodextrin complexes further enhance its solubility by 3–5×, suggesting a strategy for optimizing the target compound .
- Bulkier substituents (e.g., ditert-butyl in ) reduce solubility but increase radical scavenging efficacy due to electron-donating effects.
Thermodynamic and Synthetic Considerations: Most analogs (e.g., L-173, Compound 5a–k) are synthesized via Knoevenagel condensation, a reliable method for introducing arylidene groups at the 5-position of the thiazolidine-dione core . The target compound’s 2-oxoethyl-piperidine linkage may require specialized coupling reagents or protection-deprotection strategies, similar to triazole-linked derivatives .
Activité Biologique
3-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione is a compound belonging to the thiazolidine-2,4-dione class, which has garnered significant interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Chemical Formula :
- CAS Number : 866153-12-0
Pharmacological Activities
Thiazolidine-2,4-dione derivatives are known for their multifaceted biological activities. The specific compound exhibits several pharmacological properties:
- Antioxidant Activity :
-
Neuroprotective Effects :
- In a study involving focal ischemia in mice, compounds related to thiazolidine-2,4-dione showed neuroprotective effects by reducing cerebral infarction size through modulation of peripheral benzodiazepine sites . This suggests potential applications in treating stroke and other neurodegenerative conditions.
- Antidiabetic Properties :
- Anticancer Activity :
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- PPAR Activation : The compound activates PPARγ receptors, leading to improved insulin sensitivity and glucose homeostasis.
- Radical Scavenging : The antioxidant activity is facilitated by the phenolic structures present within the compound that donate electrons to neutralize free radicals .
Case Studies
Several studies have highlighted the efficacy of thiazolidine derivatives:
- Neuroprotection in Ischemia :
- Antioxidant Efficacy Assessment :
Data Table: Biological Activities of Thiazolidine Derivatives
Q & A
Q. What synthetic methodologies are effective for producing 3-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione with high yield and purity?
The compound can be synthesized via Knoevenagel condensation and N-substitution reactions , leveraging strategies common to 1,3-thiazolidine-2,4-dione derivatives. For example, coupling 1,3-thiazolidine-2,4-dione with a 2-(2-ethylpiperidin-1-yl)-2-oxoethyl group under basic conditions (e.g., NaOH in dichloromethane) can yield the target compound. Reaction optimization, such as controlling temperature (0–25°C) and using anhydrous solvents, improves stability and purity .
Q. How is the molecular structure of this compound validated experimentally?
X-ray crystallography is critical for confirming the stereochemistry and substituent positioning. For instance, related thiazolidine-2,4-dione derivatives (e.g., 3-phenylrhodanine) have been structurally resolved using single-crystal diffraction, revealing bond angles and torsion angles critical for biological activity . Complementary techniques like NMR (¹H/¹³C) and FT-IR validate functional groups, while mass spectrometry confirms molecular weight .
Q. What is the proposed mechanism of action for this compound as a PPAR-γ antagonist?
1,3-Thiazolidine-2,4-diones are known PPAR-γ antagonists , modulating insulin sensitization pathways. The 2-oxoethyl-piperidine moiety may enhance binding affinity to the PPAR-γ ligand-binding domain, altering transcriptional regulation of glucose metabolism genes. In vitro assays (e.g., luciferase reporter gene assays) are used to quantify receptor activation/antagonism .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity and potency?
SAR analysis should focus on substituent effects at the piperidine and thiazolidine-dione rings. For example:
- Piperidine substitution : Ethyl vs. bulkier groups (e.g., isopropyl) may alter steric hindrance and receptor interactions.
- Oxoethyl linker : Replacing the carbonyl with thiocarbonyl could modify electronic properties.
- Thiazolidine-dione core : Fluorination at the 5-position (as in rosiglitazone analogs) enhances metabolic stability. Computational docking (e.g., AutoDock Vina) and in vitro PPAR-γ binding assays guide iterative design .
Q. What experimental design considerations address low reproducibility in pharmacological assays?
Use randomized block designs with split-split plots to control variables like cell passage number, solvent batch, and assay timing. For example:
- Primary plots : Compound concentration gradients.
- Subplots : Cell lines (e.g., HepG2 vs. 3T3-L1 adipocytes).
- Sub-subplots : Replicates across days. Statistical tools (ANOVA, Tukey’s HSD) identify confounding factors. Include positive controls (e.g., rosiglitazone) and validate results across multiple assay platforms (e.g., fluorescence polarization vs. SPR) .
Q. How can crystallographic data resolve contradictions in reported bioactivity profiles?
Discrepancies in IC₅₀ values may arise from polymorphic forms or solvate formation . For example, polymorphic forms of isoindole-dione derivatives exhibit differing solubility and binding kinetics. PXRD and DSC characterize crystalline phases, while solubility studies in biorelevant media (FaSSIF/FeSSIF) correlate crystal form with bioavailability .
Q. What strategies mitigate toxicity risks during in vivo studies?
Preclinical safety assessments should include:
- Acute toxicity : OECD Guideline 423 (fixed-dose procedure) in rodents.
- Genotoxicity : Ames test (TA98/TA100 strains) and micronucleus assay.
- Metabolic profiling : LC-MS/MS identifies reactive metabolites (e.g., glutathione adducts). Dose optimization using Hill equation modeling balances efficacy and toxicity thresholds .
Methodological Tables
Table 1: Key Synthetic Parameters for High-Yield Production
Table 2: Comparative Bioactivity of Structural Analogs
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.